molecular formula C11H15ClN2O4S B1597944 5-(3,3-Dimethyl-ureido)-2-ethoxy-benzenesulfonyl chloride CAS No. 680618-14-8

5-(3,3-Dimethyl-ureido)-2-ethoxy-benzenesulfonyl chloride

Cat. No.: B1597944
CAS No.: 680618-14-8
M. Wt: 306.77 g/mol
InChI Key: XGEJPGJBEGCJLZ-UHFFFAOYSA-N
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Description

5-(3,3-Dimethyl-ureido)-2-ethoxy-benzenesulfonyl chloride is a chemical compound with a complex structure, characterized by the presence of a sulfonyl chloride group, an ethoxy group, and a dimethyl-ureido group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,3-Dimethyl-ureido)-2-ethoxy-benzenesulfonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ureido Group: The dimethyl-ureido group can be introduced by reacting a suitable amine with dimethyl carbonate under controlled conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction, where an alcohol reacts with an appropriate alkylating agent.

    Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the intermediate compound with chlorosulfonic acid or another sulfonylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3,3-Dimethyl-ureido)-2-ethoxy-benzenesulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: In the presence of water or aqueous base, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Hydrolysis Conditions: Aqueous base (e.g., sodium hydroxide)

Major Products

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

    Sulfonic Acid: Formed by hydrolysis

Scientific Research Applications

5-(3,3-Dimethyl-ureido)-2-ethoxy-benzenesulfonyl chloride has a wide range of applications in scientific research:

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3,3-Dimethyl-ureido)-2-ethoxy-benzenesulfonyl chloride depends on its reactivity and the nature of its interactions with other molecules. The sulfonyl chloride group is highly electrophilic, making it reactive towards nucleophiles. This reactivity allows the compound to modify other molecules by forming covalent bonds, which can alter their chemical and biological properties.

Comparison with Similar Compounds

Similar Compounds

    5-(3,3-Dimethyl-ureido)-naphthalene-1-sulfonyl chloride: Similar structure but with a naphthalene ring instead of a benzene ring.

    4-(3,3-Dimethyl-ureido)-2-methyl-benzenesulfonyl chloride: Similar structure but with a methyl group instead of an ethoxy group.

Uniqueness

5-(3,3-Dimethyl-ureido)-2-ethoxy-benzenesulfonyl chloride is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the ethoxy group plays a crucial role in the desired chemical or biological activity.

Properties

IUPAC Name

5-(dimethylcarbamoylamino)-2-ethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O4S/c1-4-18-9-6-5-8(13-11(15)14(2)3)7-10(9)19(12,16)17/h5-7H,4H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEJPGJBEGCJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)N(C)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374442
Record name 5-[(Dimethylcarbamoyl)amino]-2-ethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680618-14-8
Record name 5-[[(Dimethylamino)carbonyl]amino]-2-ethoxybenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=680618-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(Dimethylcarbamoyl)amino]-2-ethoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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